PHORATE-OXON
Description
Contextualization of Phorate-Oxon as an Environmentally Significant Organophosphate Metabolite
Phorate (B1677698) (O,O-diethyl S-[(ethylsulfanyl)methyl] phosphorodithioate) is a systemic organophosphorus pesticide known for its high toxicity to various organisms, including birds, fish, and mammals researchgate.netnih.gov. It functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission researchgate.netmsstate.eduresearchgate.net. Upon application, Phorate undergoes oxidative biotransformation in the environment and within organisms, primarily mediated by cytochrome P450 enzymes nih.govmsstate.edu. This metabolic process leads to the formation of several degradation products, among which this compound (O,O-diethyl S-(ethylthiomethyl) phosphorothioate) is a significant metabolite researchgate.netmsstate.edu.
Research Imperatives and Scholarly Contributions of this compound Investigations
The ecological and public health concerns associated with the widespread use of Phorate necessitate a thorough understanding of its environmental behavior and the toxicity of its metabolites, including this compound researchgate.netresearchgate.net. Key research imperatives focus on elucidating the environmental persistence, degradation pathways, and toxicological profiles of these compounds.
Scholarly investigations have made significant contributions to this field. Research has characterized the oral toxicity of this compound, revealing gender-related differences and higher toxicity in females researchgate.netnih.gov. Crucially, this compound has been identified as a significantly more potent inhibitor of acetylcholinesterase (AChE) compared to Phorate, with studies indicating over a 140-fold increase in inhibition potency nih.govresearchgate.net. Further metabolic transformations can lead to even more potent inhibitors, such as this compound Sulfoxide (B87167), which demonstrated over a 450-fold increase in AChE inhibition compared to Phorate in certain studies nih.gov.
The environmental persistence of Phorate and its metabolites is a critical area of study. While Phorate itself is not highly persistent in soil, with a half-life typically ranging from 2 to 15 days, its degradation products, such as Phorate Sulfoxide and Phorate Sulfone, are considerably more persistent fao.orgepa.gov. For instance, Phorate Sulfoxide can persist for approximately 75 days in soil, and Phorate Sulfone exhibits even greater persistence, though its exact half-life is difficult to determine experimentally fao.org. Studies have also shown that Phorate and its sulfoxide and sulfone metabolites can persist in soil for over 16 weeks under specific conditions oup.com. Research into bioremediation strategies, utilizing microbial communities, is also contributing to developing eco-friendly methods for degrading toxic OP pesticides like Phorate and its metabolites researchgate.netresearchgate.net. Furthermore, investigations into the metabolic pathways, including the role of specific enzymes and the potential for enhanced toxicity under varying environmental conditions like hypersalinity, are expanding our understanding of this compound's impact nih.gov.
Table 1: Phorate and its Metabolites: Environmental Persistence in Soil
| Compound | Persistence Category | Half-life (days) | Reference(s) |
| Phorate | Moderate | 2-15 | epa.gov |
| Phorate Sulfoxide | Persistent | ~75 | fao.org |
| Phorate Sulfone | Highly Persistent | Not determined | fao.org |
| Phorate & Sulfoxide & Sulfone | Persistent | >16 weeks | oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphorylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRUJVAQCWMXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174028 | |
| Record name | Diethyl S-n-propyl phosphorothiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20195-06-6 | |
| Record name | Phosphorothioic acid, O,O-diethyl S-propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20195-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl S-n-propyl phosphorothiolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl S-n-propyl phosphorothiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biotransformation and Metabolic Pathways of Phorate to Phorate Oxon
Interspecies Comparative Metabolism of Phorate-Oxon
The metabolic fate of this compound (PHO) varies significantly across different species, influenced by the differential expression and activity of metabolic enzymes, particularly cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs) nih.govunito.it. These enzymes are crucial for the bioactivation and subsequent detoxification or further modification of PHO. While PHO itself is a potent inhibitor of acetylcholinesterase (AChE), its further metabolism can lead to metabolites with varying degrees of toxicity and reactivity.
Studies have indicated that PHO can be further oxidized by CYPs to this compound sulfoxide (B87167) (PHX) and this compound sulfone (PHS) msstate.edu. These oxidized metabolites are generally considered more electrophilic and potentially more potent AChE inhibitors than PHO itself msstate.eduregulations.gov. However, the extent to which these further oxidized metabolites are formed and their systemic distribution can differ between species. For instance, it has been hypothesized that PHX and PHS might be so reactive that they remain within the liver, where CYP activity is high, making PHO the primary circulating toxic metabolite msstate.edu. Conversely, CYPs in the brain could potentially bioactivate PHO to PHX and PHS within the central nervous system, placing them closer to critical AChE targets msstate.edu.
Comparative Metabolism in Mammals:
In mammals, such as rats, phorate (B1677698) is rapidly metabolized. After oral administration, a significant portion of the dose is excreted, with the majority being biotransformed into non-phosphorylated metabolites, often through cleavage of the phosphorus-sulfur bond and subsequent methylation and oxidation fao.orgfao.org. However, phosphorylated metabolites, including this compound, phorate sulfoxide, and phorate sulfone, have also been identified in urine, albeit as minor components regulations.gov.
In lactating goats, orally dosed phorate was found to be rapidly detoxified, with parent phorate and its oxidative metabolites (phorate sulfoxide, phorate sulfone, phoratoxon (B113761), phoratoxon sulfoxide, phoratoxon sulfone) not accumulating in edible tissues, milk, or eggs. The major metabolite identified was ethylsulfonyl methylsulfonyl methane, a non-phosphorylated compound fao.org.
Comparative Metabolism in Fish:
Metabolic Pathways and Enzyme Involvement:
The primary metabolic pathways for phorate and its oxon metabolite involve oxidation mediated by CYP enzymes, leading to sulfoxidation and desulfuration unito.itmsstate.edumsstate.edu. FMOs also play a role, primarily in sulfoxidation unito.it. Hydrolysis by esterases, such as paraoxonases (PONs), can also contribute to the inactivation of PHO nih.gov. However, the relative contribution of these enzyme systems and their specific isoforms can vary considerably between species, leading to differences in the rates of bioactivation, detoxification, and the profile of circulating metabolites msstate.eduepa.gov. For instance, the lower hydrolytic activity of paraoxonase (PTE) in avian species compared to mammals is suggested to contribute to their higher susceptibility to toxic oxons jst.go.jp.
Summary of Metabolite Formation and Activity:
| Species/Tissue | Metabolite Formation | Relative AChE Inhibition Potency (vs. PHO) | Notes |
| Rat (Liver) | This compound (PHO) | Baseline | Primary bioactivation product of phorate; can be further oxidized by CYPs. |
| Rat (Liver) | PHO Sulfoxide (PHX) | Higher than PHO | Further oxidation product of PHO by CYPs; potentially more toxic. |
| Rat (Liver) | PHO Sulfone (PHS) | Highest (most potent) | Further oxidation product of PHO by CYPs; potentially most toxic. |
| Rat (Urine) | PHO, Phorate Sulfoxide, Phorate Sulfone | Not specified | Minor phosphorylated metabolites found alongside non-phosphorylated products. |
| Goat (Tissues, Milk) | Ethylsulfonyl methylsulfonyl methane | Not specified | Major metabolite; non-phosphorylated. Parent phorate and oxidative metabolites were not accumulated. |
| Coho Salmon (Liver) | PHO, PHO Sulfoxide, PHO Sulfone | PHO Sulfoxide > PHO | Salinity-dependent increase in PHO and PHO Sulfoxide formation under hypersaline conditions. PHO Sulfoxide is a potent AChE inhibitor. |
| Coho Salmon (Gills) | PHO | Not specified | Salinity-dependent enhancement of PHO production. |
| Avian Species | Oxons | Higher than mammals | Lower hydrolytic activity of PTE enzymes may lead to higher susceptibility to toxic oxons compared to mammals. |
Molecular and Biochemical Mechanisms of Cholinesterase Inhibition by Phorate Oxon
Acetylcholinesterase (AChE) Inhibition by Phorate-Oxon and its Derivatives
Phorate (B1677698) itself is a phosphorothioate, which requires metabolic activation to its oxygen analog, this compound (PHO), to become a potent AChE inhibitor. PHO can be further metabolized into more potent inhibitory species, this compound sulfoxide (B87167) (PHX) and this compound sulfone (PHS), through oxidative processes mediated by cytochrome P450 enzymes msstate.edu. These metabolites exhibit varying degrees of inhibitory potency against AChE.
Environmental Fate and Transport Dynamics of Phorate Oxon
Environmental Persistence and Half-Lives of Phorate-Oxon and its Related Metabolites
In soil, phorate (B1677698) has demonstrated half-lives ranging from approximately 3 to 10 days in various soil types nih.govnih.gov. For instance, studies in sandy loam soil reported half-lives of 7 days, while silty clay loam soils showed half-lives of 9 days nih.gov. In tropical sugarcane ecosystems, phorate's half-life was found to be around 5.5 days nih.gov. The persistence of its metabolites, however, is notably longer. Phorate sulfoxide (B87167) and phorate sulfone are reported to persist for extended periods, with some studies indicating they can remain detectable for 105 and 135 days, respectively, after application, compared to phorate's 45 days nih.gov. In water, phorate's hydrolysis half-life is short, typically 2-3 days across a range of pH values fao.orgepa.govlongdom.org. In contrast, phorate sulfoxide and phorate sulfone exhibit significantly longer hydrolysis half-lives, extending up to 180 days under acidic conditions (pH 5) at 25°C longdom.org. Phorate sulfone is generally considered the most persistent among these common metabolites fao.orgfao.org.
Table 4.1.1: Estimated Half-Lives of Phorate and Key Metabolites in Environmental Compartments
| Compound | Environmental Compartment | Half-life (days) | Conditions | Source Index |
| Phorate | Soil (sandy loam) | ~7 | N/A | nih.gov |
| Phorate | Soil (silty clay loam) | ~9 | N/A | nih.gov |
| Phorate | Soil (clay loam) | ~8 | N/A | nih.gov |
| Phorate | Soil (sandy clay loam) | 5.5 | Tropical sugarcane ecosystem | nih.gov |
| Phorate | Water | 2-3 | 25°C, pH 5-9 | fao.orgepa.govlongdom.org |
| Phorate Sulfoxide | Water | 118-185 | 25°C, pH 5-7 | fao.orgfao.org |
| Phorate Sulfone | Water | 5.25-77.1 | 25°C, pH 5-9 | fao.orgfao.org |
| Phorate Sulfoxide | Soil | Below detectable | 105 days after treatment | nih.gov |
| Phorate Sulfone | Soil | Below detectable | 135 days after treatment | nih.gov |
| Total Residues | Soil | 19.8 | Includes phorate, sulfoxide, and sulfone | nih.gov |
Abiotic Transformation Pathways
Photolytic Degradation Processes
Photolytic degradation, or photodegradation, is another abiotic process that can contribute to the breakdown of pesticides in the environment, particularly in surface waters and on plant surfaces exposed to sunlight. Phorate is known to be unstable to photolysis in water epa.gov. Laboratory studies have indicated rapid gas-phase photolysis of phorate under sunlight conditions, with observed half-lives of less than 30 minutes nih.gov. However, in the field, photolysis may be less significant for phorate compared to hydrolysis and microbial degradation, due to its rapid dissipation through these other pathways epa.gov. Advanced oxidation processes, such as UV/H2O2, have shown high degradation efficiencies for phorate in aqueous solutions. However, it is noted that UV irradiation of phorate can lead to the formation of more toxic degradation products, such as phorateoxonsulfone cabidigitallibrary.org. Specific photolytic degradation pathways and rates for this compound itself are not detailed in the provided search results.
Soil Adsorption, Mobility, and Leaching Potential of this compound
Advanced Analytical Methodologies for Phorate Oxon and Metabolites
Comprehensive Sample Preparation Techniques for Complex Matrices
Effective analysis begins with the crucial step of isolating the target analytes from the sample matrix, which can range from soil and water to biological tissues and food products. The complexity of these matrices necessitates robust extraction and clean-up procedures to minimize interference and enhance detection sensitivity.
Modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten analysis time compared to traditional methods.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for pesticide residue analysis in a variety of complex sample types. hpst.cz The procedure typically involves an initial extraction with an organic solvent, followed by a partitioning step and a final clean-up phase known as dispersive solid-phase extraction (dSPE).
For the analysis of phorate (B1677698) and its metabolites, including phorate-oxon, in animal-derived products like porcine muscle, chicken muscle, and eggs, a modified QuEChERS protocol has been successfully developed. researchgate.netnih.gov This method utilizes a mixture of acetonitrile (B52724) and acetone (B3395972) as the extraction solvent, with magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) used for partitioning. researchgate.net The subsequent dSPE clean-up step employs sorbents such as primary secondary amine (PSA) to remove fatty acids and other interferences, and C18 to remove non-polar compounds. hpst.czresearchgate.net This approach has proven effective for samples rich in protein and fat. nih.gov For dry matrices like tea or grains, a hydration step, where a specific volume of water is added to the sample, is essential before proceeding with the standard QuEChERS extraction. sci-hub.serestek.com
Interactive Table 1: Typical QuEChERS Parameters for this compound Analysis
| Parameter | Description | Common Application/Matrix |
|---|---|---|
| Sample Hydration | Addition of water to dry samples (e.g., grains, tea) prior to extraction. sci-hub.serestek.com | Dry matrices (<80% water content) |
| Extraction Solvent | Acetonitrile (ACN) is most common; sometimes used in combination with other solvents like acetone. hpst.czresearchgate.net | Fruits, vegetables, animal tissues, milk, eggs hpst.czresearchgate.netnih.gov |
| Partitioning Salts | Anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) are typically used to induce phase separation. hpst.czresearchgate.net | General purpose |
| dSPE Clean-up Sorbents | Primary Secondary Amine (PSA) for removing sugars and fatty acids; C18 for non-polar interferences; Graphitized Carbon Black (GCB) for pigments. hpst.cz | Matrices with high fat, sugar, or pigment content |
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional liquid solvents at elevated temperatures and pressures to increase extraction efficiency. thermofisher.comgoogle.com This method significantly reduces extraction time and solvent volume compared to traditional techniques like Soxhlet extraction. thermofisher.comusda.gov ASE has been effectively applied to extract phorate and its metabolites from challenging matrices such as contaminated soils. usda.govnih.gov The elevated temperatures and pressures enhance the ability of the solvent to solubilize and penetrate the sample matrix, leading to improved recovery of aged residues. usda.gov Solvents like acetonitrile or a dichloromethane-acetone mixture are commonly used. thermofisher.comusda.gov
Interactive Table 2: Accelerated Solvent Extraction (ASE) Conditions for Pesticide Residues
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Solvent | Acetonitrile, Acetone, Dichloromethane-Acetone (1:1) usda.gov | Efficiently solubilizes a wide range of pesticides. |
| Temperature | 100 - 140 °C usda.gov | Increases extraction kinetics and analyte solubility. thermofisher.com |
| Pressure | ~1500 psi usda.gov | Maintains the solvent in a liquid state above its boiling point. |
| Static Time | 5 - 15 min usda.gov | Allows time for the solvent to penetrate the matrix and dissolve analytes. |
| Extraction Cycles | 1 - 2 cycles | Ensures complete extraction of the analytes. |
Online Solid-Phase Extraction (Online SPE)
Online Solid-Phase Extraction (Online SPE) integrates the extraction and clean-up steps directly with the analytical instrument, typically a liquid chromatograph. This automated approach minimizes sample handling, reduces the risk of contamination, and improves reproducibility. Novel, highly effective online SPE methods have been developed specifically for organophosphorus pesticides, including phorate and its metabolites, from water samples. nih.govepa.gov The technique involves passing the liquid sample through a small column (cartridge) packed with a sorbent material that retains the analytes of interest. Interfering compounds are washed away, and the retained analytes are then eluted directly into the chromatographic system for analysis.
Chromatographic Separation Techniques for this compound and Multi-Metabolite Analysis
Chromatography is the cornerstone for separating this compound from its parent compound and other metabolites within a sample extract. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the target analytes.
Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
GC coupled with a Flame Photometric Detector (FPD) is highly specific for phosphorus-containing compounds. epa.gov The FPD offers excellent sensitivity for organophosphate pesticides and their metabolites. In some analytical methods, phorate and all its related metabolites (phorate sulfoxide (B87167), phorate sulfone, phorate oxon, and phorate oxon sulfoxide) are intentionally oxidized to a single, stable product, phorate oxon sulfone. fao.org This common moiety is then quantified by GC-FPD, providing a measure of the total phorate-related residues. fao.org This approach simplifies the analysis by consolidating multiple compounds into one measurable peak. The method has been validated for determining total phorate residues in crops like potatoes. fao.org
Interactive Table 3: Example GC-FPD Operating Conditions for Phorate Metabolite Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Flame Photometric Detector (Phosphorus Mode) epa.gov |
| Column | e.g., 80/100 mesh Supelcoport epa.gov |
| Carrier Gas | Helium at ~25 mL/min epa.gov |
| Inlet Temperature | 250°C epa.gov |
| Detector Temperature | 230°C epa.gov |
| Temperature Program | Initial 140°C, hold 2 min; ramp at 16°C/min to 180°C, hold 6 min epa.gov |
Gas Chromatography with Mass Spectrometry (GC-MS)
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides both separation and structural identification of the analytes. medwinpublishers.com GC-MS is a powerful tool for confirming the presence of phorate and its metabolites, such as phorate sulfoxide and phorate sulfone, in various matrices including soil and biological tissues. medwinpublishers.comnih.gov The mass spectrometer fragments the analyte molecules into characteristic ions, creating a unique mass spectrum that acts as a chemical fingerprint for identification. medwinpublishers.com In studies of environmental contamination, GC-MS with its deconvolution functions has been instrumental in identifying not only the known metabolites like phoratoxon (B113761) but also other previously uncharacterized degradation products. nih.gov
For analytes that are less volatile, thermally labile, or more polar, Liquid Chromatography (LC) is the preferred separation technique. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes one of the most powerful and widely used methods for pesticide residue analysis. sci-hub.se
LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the simultaneous determination of phorate, this compound, and other metabolites (phorate sulfoxide, phorate sulfone, phorate oxon sulfoxide, phorate oxon sulfone) in a single analytical run. researchgate.netnih.govresearchgate.net This multi-residue capability is highly efficient. The technique has been successfully applied to a wide array of complex matrices, including animal tissues, milk, eggs, tea, and beverages. nih.govresearchgate.netsci-hub.senih.gov The separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. mdpi.comscitepress.org
Spectrometric Quantification and Confirmation Techniques
Mass spectrometry is the definitive technique for both quantifying and confirming the identity of this compound and its metabolites.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS). mdpi.com It is the gold standard for quantification in trace analysis. researchgate.net In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific parent ion (the precursor ion) of the target analyte. This precursor ion is then fragmented in a collision cell (q2), and the second mass analyzer (Q3) is set to monitor for a specific fragment ion (the product ion). diva-portal.org
This monitoring of a specific precursor-to-product ion transition is what gives MRM its exceptional selectivity, as it significantly reduces background noise and matrix interference. mdpi.comnemi.gov For each compound, at least two MRM transitions (one for quantification and one for confirmation) are typically monitored to ensure reliable identification and compliance with regulatory guidelines. researchgate.netnemi.gov This technique is integral to LC-MS/MS methods for the analysis of phorate and its full suite of metabolites in food and environmental samples. researchgate.netmdpi.com
Interactive Table 4: Principle of Multiple Reaction Monitoring (MRM) for this compound
| Step | Mass Analyzer | Function | Analyte State |
|---|---|---|---|
| 1. Precursor Ion Selection | Quadrupole 1 (Q1) | Isolates the protonated molecule of this compound, [M+H]⁺. | Precursor Ion |
| 2. Collision-Induced Dissociation | Collision Cell (q2) | Fragments the precursor ion using an inert gas (e.g., Argon). diva-portal.org | Fragmenting Ion |
| 3. Product Ion Selection | Quadrupole 3 (Q3) | Selectively monitors for a specific, characteristic fragment ion. | Product Ion |
| 4. Detection | Detector | Measures the intensity of the product ion, which is proportional to the analyte concentration. | Signal |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the identification and structural elucidation of pesticide metabolites, including those of this compound. Unlike low-resolution mass spectrometry, HRMS analyzers like Quadrupole Time-of-Flight (QTOF) and Orbitrap provide exceptional mass accuracy and resolving power, enabling the determination of elemental compositions for both parent ions and their fragments. researchgate.netthermofisher.com This capability is crucial for identifying unknown metabolites for which no reference standards exist. nih.gov
The typical metabolic pathway for phorate involves oxidation to phorate sulfoxide and phorate sulfone, followed by conversion to their respective oxygen analogs (oxons). researchgate.net this compound itself can be further metabolized, primarily through oxidation, to form this compound sulfoxide and this compound sulfone. mdpi.comsci-hub.se
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): Coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), QTOF-MS is a powerful platform for screening and identifying pesticide residues. mdpi.com This technique allows for the acquisition of accurate mass data for precursor and product ions, facilitating the confident identification of metabolites. researchgate.net For instance, UHPLC-QTOF-MS methods have been developed for the simultaneous analysis of hundreds of pesticide residues in complex matrices like crops, where this compound sulfoxide was identified with high mass accuracy. mdpi.com The ability of QTOF-MS to provide reproducible ionization and detection over a wide dynamic range ensures reliable results. mdpi.com In metabolomics studies investigating acute phorate intoxication, UPLC-Q-TOF-MS has been instrumental in identifying changes in endogenous metabolites, showcasing its sensitivity and utility in complex biological samples. nih.gov
Orbitrap Mass Spectrometry: Orbitrap-based HRMS, such as the Q-Exactive™ series, offers very high resolution (often exceeding 70,000 FWHM) and sub-ppm mass accuracy. thermofisher.comsci-hub.se This level of performance is particularly advantageous for analyzing polar organophosphorus compounds and their transformation products, which can be challenging for lower-resolution instruments. nih.gov In studies screening for a wide array of pesticides and their metabolites in tea, UHPLC-Q-Exactive Orbitrap MS has been successfully employed. sci-hub.se Using a Full MS/dd-MS2 (data-dependent acquisition) mode, the system can screen for potential metabolites, including this compound and this compound sulfone, by matching accurate mass, isotope patterns, and fragmentation spectra against comprehensive databases. sci-hub.semdpi.com This approach allows for the confident, untargeted identification of metabolites in complex samples without the need for pre-existing analytical standards. nih.gov
The structural elucidation of these metabolites is confirmed by analyzing their fragmentation patterns. The high-resolution MS/MS spectra provide detailed structural information, allowing researchers to pinpoint the site of metabolic transformation, such as the oxidation of the thioether group in this compound to form the corresponding sulfoxide and sulfone. researchgate.netmedwinpublishers.com
Method Validation Parameters and Performance Characteristics (e.g., Limits of Quantification, Recovery, Linearity)
To ensure the accuracy and reliability of analytical methods for quantifying this compound and its metabolites, rigorous validation is required. Key performance characteristics include the limit of quantification (LOQ), recovery, and linearity. These parameters are assessed across various matrices to account for potential matrix effects.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For this compound and its metabolites, modern analytical methods utilizing techniques like LC-MS/MS or GC-MS achieve low LOQs, often in the parts-per-billion (µg/kg) range.
Recovery: Recovery studies are performed by spiking blank matrix samples with known concentrations of the analytes. The percentage of the analyte detected after the entire analytical procedure reflects the method's extraction efficiency and accuracy. Acceptable recovery is typically within the 70-120% range.
Linearity: Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of calibration standards and is expressed by the coefficient of determination (r²), with values ≥0.99 considered excellent.
The following tables summarize the performance characteristics of various validated methods for the analysis of this compound and related metabolites in different matrices.
Table 1: Method Validation Parameters for this compound and Metabolites in Food and Environmental Matrices
| Analyte(s) | Matrix | Analytical Method | Linearity (r²) | LOQ | Recovery (%) | Reference(s) |
| This compound, Phorate & Metabolites | Porcine/Chicken Muscle, Eggs | UPLC-MS/MS | ≥0.995 | 0.004 mg/kg | 74.22 - 119.89 | epa.gov |
| This compound, Phorate & Metabolites | Livestock (Beef, Milk) | LC-MS/MS | >0.996 | 0.004 mg/kg (Beef), 0.008 mg/kg (Milk) | 79.2 - 113.9 | medwinpublishers.com |
| This compound & Phorate | Sandy Clay Loam Soil | GC-MS | - | 0.01 µg/g | 94.00 - 98.46 | nih.gov |
| Phorate Oxon Sulfoxide & 503 other pesticides | Various Crops (Potato, Cabbage, Mandarin, Rice, Soybean) | UHPLC-QTOF-MS | ≥0.980 (most analytes) | ≤10 µg/kg (most analytes) | - | mdpi.com |
| Phorate & Metabolites | Tea | UHPLC-Q-Exactive Orbitrap MS | >0.9922 | 0.002 - 0.01 mg/kg | 74 - 111 | sci-hub.se |
| This compound | - | - | 95% (without PSA cleanup) | - | - | researchgate.net |
LOQ: Limit of Quantification; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; UHPLC-QTOF-MS: Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry; PSA: Primary Secondary Amine.
These validation data demonstrate that current analytical methodologies are highly effective for the sensitive and accurate quantification of this compound and its metabolites in diverse and complex sample types. The use of matrix-matched calibrations is often employed to compensate for signal suppression or enhancement caused by co-eluting matrix components, thereby improving the accuracy of quantification. mdpi.comepa.gov
Bioremediation and Advanced Degradation Strategies for Phorate Oxon Contamination
Microbial Degradation Pathways and Mechanisms
Microbial degradation offers an eco-friendly and cost-effective approach to detoxify organophosphate pesticide contamination researchgate.netmbl.or.kr. Several microbial species and consortia have demonstrated the capacity to break down phorate (B1677698) and its toxic metabolites, including phorate-oxon.
Studies have identified specific bacterial species and consortia capable of degrading phorate, a process that inherently involves the breakdown of its metabolites like this compound. For instance, consortia comprising Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva, isolated from phorate-contaminated soils, have shown remarkable degradation efficiencies researchgate.netresearchgate.net. When used together, these three species achieved over 97.65% removal of phorate, significantly outperforming individual strains or pairs of strains researchgate.netresearchgate.net. Single isolates of Bacillus aerophilus, Brevibacterium frigoritolerans, and Pseudomonas fulva have also demonstrated high phorate degradation rates, with some isolates achieving over 96% degradation within two days when phorate was their sole carbon source researchgate.net. Brevibacterium frigoritolerans alone has been reported to degrade phorate by more than 90% researchgate.net. These microorganisms not only degrade the parent compound but also possess the potential to further biodegrade phorate metabolites into simpler, less harmful substances researchgate.net.
Table 1: Microbial Species and Degradation Efficiency of Phorate
| Microbial Species/Consortia | Phorate Degradation (%) | Incubation Time (Days) | Reference(s) |
| Brevibacterium frigoritolerans + Bacillus aerophilus + Pseudomonas fulva (Consortium) | 97.65 - 98.31 | Not specified | researchgate.netresearchgate.net |
| Brevibacterium frigoritolerans + Bacillus aerophilus | 92.28 - 94.09 | Not specified | researchgate.net |
| Bacillus aerophilus + Pseudomonas fulva | 95.45 - 97.15 | Not specified | researchgate.net |
| Brevibacterium frigoritolerans + Pseudomonas fulva | 94.08 - 97.42 | Not specified | researchgate.net |
| Brevibacterium frigoritolerans (single isolate) | >90% | Not specified | researchgate.net |
| Bacillus aerophilus (single isolate) | >96% | 2 days | researchgate.net |
| Brevibacterium frigoritolerans (single isolate) | >96% | 2 days | researchgate.net |
| Pseudomonas fulva (single isolate) | >96% | 2 days | researchgate.net |
Note: Degradation percentages are primarily reported for phorate, with the understanding that its metabolites like this compound are also targeted.
The primary mechanism for microbial detoxification of organophosphates involves enzymatic hydrolysis. Key enzymes in this process include Organophosphate Hydrolase (OPH), also known as Phosphotriesterase (PTE), and Organophosphorus Acid Anhydrolase (OPAA) mbl.or.krmdpi.comwikipedia.orgresearchgate.net. These metalloenzymes are crucial for cleaving the ester linkages within organophosphate molecules, rendering them less toxic wikipedia.org. OPH, encoded by the opd gene, is found in various bacteria, such as Pseudomonas diminuta and Flavobacterium sp., and exhibits broad substrate specificity, enabling it to degrade a wide range of organophosphate compounds, including pesticides and nerve agents mdpi.comwikipedia.orgresearchgate.netoup.com. The activity of these enzymes is fundamental to the bioremediation of this compound and other organophosphate contaminants.
Table 2: Key Enzymes in Organophosphate Degradation
| Enzyme Name | Common Acronym | Primary Function in OP Degradation | Origin/Associated Genes | Reference(s) |
| Organophosphate Hydrolase | OPH | Hydrolyzes triester linkage in organophosphates | Bacteria (Pseudomonas diminuta, Flavobacterium sp.); opd gene | mbl.or.krmdpi.comwikipedia.orgresearchgate.netoup.com |
| Phosphotriesterase | PTE | Catalyzes hydrolysis of organophosphate compounds | Bacteria (Pseudomonas diminuta); opd gene | mdpi.comwikipedia.orgoup.com |
| Organophosphorus Acid Anhydrolase | OPAA | Hydrolyzes organophosphate compounds | Mammals (rabbit liver), Bacteria | mbl.or.kr |
To improve the efficiency and applicability of microbial degradation, genetic and metabolic engineering techniques are being employed. Genetic engineering (GE) allows for the manipulation of microbial genomes to enhance the production of key enzymes like OPH, leading to the development of recombinant organisms with superior degradation capabilities oup.comtaylorfrancis.com. Techniques such as CRISPR technology enable precise genome editing, facilitating the creation of microorganisms with optimized metabolic pathways for pollutant degradation mbl.or.kr. Protein engineering can further refine these enzymes for increased activity and stability, leading to more robust biocatalysts for bioremediation researchgate.net. These advanced approaches hold significant potential for developing highly effective microbial solutions for complex organophosphate contaminations.
Phytoremediation Potential for this compound Removal
Phytoremediation, the use of plants to remove or degrade environmental contaminants, offers another sustainable approach. Studies have indicated that certain plants can metabolize organophosphate pesticides. For instance, Brassica juncea (Indian mustard) has demonstrated the ability to phytotransform phorate, removing over 68% within five days. During this process, phorate sulfoxide (B87167) was identified as an intermediate, suggesting that sulfoxidation is a key transformation pathway in plants mdpi.com. While direct studies on this compound phytoremediation are limited, the known phytoremediation capabilities for other organophosphates, such as chlorpyrifos (B1668852) by poplar and willow trees nih.gov, suggest that plants could play a role in the broader remediation of phorate-contaminated sites.
Novel Physicochemical Degradation Technologies (e.g., Photocatalytic Degradation)
Beyond biological methods, advanced physicochemical techniques are being explored for the degradation of organophosphate pesticides. Photocatalytic degradation, particularly using titanium dioxide (TiO2) under UV irradiation, has shown high efficacy in breaking down phorate. Research indicates that this method can achieve approximately 99% degradation of phorate within 60 minutes researchgate.netresearchgate.net. During this process, the formation of this compound is often observed as an intermediate, resulting from the oxidative desulfuration attack by hydroxyl radicals (•OH) researchgate.netresearchgate.net. This suggests that photocatalysis can effectively degrade both the parent compound and its toxic oxon metabolite.
Table 3: Physicochemical Degradation of Phorate
| Technology | Catalyst/Conditions | Degradation Efficiency | Time | Reference(s) |
| Photocatalytic Degradation | TiO2/UV | ~99% | 60 minutes | researchgate.netresearchgate.net |
Ecological Considerations and Challenges in Field-Scale Bioremediation Initiatives
Implementing bioremediation strategies on a large scale presents several ecological considerations and challenges. This compound and its metabolites, such as phorate sulfoxide and phorate sulfone, are often more toxic and can be more persistent and mobile in soil than the parent compound, phorate researchgate.netresearchgate.netresearchgate.netjru-b.com. This persistence and increased toxicity of metabolites can complicate remediation efforts. Furthermore, the environmental impact of phorate extends to its potential for bioaccumulation in food chains and its detrimental effects on non-target organisms deepscienceresearch.com.
Compound List
this compound (Phoratoxon, PHO)
Phorate
Phorate Sulfoxide
Phorate Sulfone
this compound Sulfoxide
this compound Sulfone
Organophosphate Hydrolase (OPH)
Phosphotriesterase (PTE)
Organophosphorus Acid Anhydrolase (OPAA)
Diethyl phosphate (B84403)
3,5,6-trichloro-2-pyridinol (B117793) (TCP)
p-nitrophenol
Ecological Impact and Environmental Monitoring of Phorate Oxon
Effects of Phorate-Oxon on Non-Target Organisms and Ecosystem Functions (excluding human health)
Phorate (B1677698) is classified as very highly toxic to fish and aquatic invertebrates on an acute basis regulations.gov. Studies indicate that phorate causes mortality to aquatic macroinvertebrates such as amphipods and chironomids, while other taxa like leeches and snails show resistance oup.comusgs.gov. Phorate and its degradates, including this compound, can lead to significant risks to aquatic organisms due to surface runoff into rivers, streams, and coastal areas epa.gov. Field studies and reported incidents confirm these risks to aquatic life epa.gov. The presence of this compound in aquatic ecosystems can disrupt community structures and functions, impacting sensitive taxa such as Odonata, Hemiptera, Culicidae, and Ephemeroptera oup.comusgs.gov.
Table 7.1.1: Sensitivity of Aquatic Macroinvertebrate Taxa to Phorate Exposure
| Taxa Sensitive to Phorate | Taxa Tolerant to Phorate |
| Odonata | Hirudinea (Leeches) |
| Hemiptera | Gastropoda (Snails) |
| Culicidae | Oligochaeta |
| Heliidae | Ostracoda |
| Ephemeroptera | |
| Acarina | |
| Coleoptera | |
| Stratiomyidae | |
| Hydracarina |
Note: Data compiled from studies on phorate, which includes the effects of its metabolites like this compound.
Environmental Risk Assessment Frameworks for this compound (Methodological Aspects)
Environmental risk assessments (ERAs) for pesticides like phorate consider the parent compound and its significant metabolites, including this compound. The U.S. Environmental Protection Agency (EPA) uses aquatic toxicity data in its ecological risk assessments to inform pesticide registration decisions epa.gov. These assessments typically involve comparing estimated environmental concentrations (EECs) with toxicity benchmarks derived from studies on various organisms epa.gov. For phorate, assessments have indicated high acute and chronic risks to aquatic organisms, with risk quotients exceeding levels of concern regulations.govepa.gov. ERAs also consider the potential for metabolites like this compound to be more potent cholinesterase inhibitors than the parent pesticide, necessitating their inclusion in risk evaluations regulations.gov. Methodologies often involve modeling to estimate environmental concentrations (e.g., using PRZM-EXAMS) and comparing these with toxicity data, including LC50 and EC50 values for sensitive species epa.gov.
Strategies for Environmental Monitoring of this compound Residues in Diverse Matrices
Effective environmental monitoring for phorate requires the analysis of both the parent compound and its key metabolites, including this compound, phorate sulfoxide (B87167), phorate sulfone, and their respective oxon analogs regulations.govfao.orgresearchgate.netlgcstandards.com. Analytical methods often involve oxidizing all phorate-related residues to a common, fully oxidized moiety, such as phorate oxon sulfone, for determination fao.org. Techniques like gas chromatography with flame photometric detection (GC-FPD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the quantification and confirmation of these residues in various matrices, including agricultural products, water, and soil researchgate.net. For instance, LC-MS/MS has been used to determine phorate and its metabolites in beef and milk researchgate.net. Rapid test strips are also available for the qualitative detection of phorate residues in agricultural product extracts, water samples, and soil extracts kintekdetection.com. The definition of the residue for compliance with Maximum Residue Limits (MRLs) often includes the sum of phorate, its oxygen analogue (this compound), and their sulfoxides and sulfones, expressed as phorate fao.orglgcstandards.com. This comprehensive approach ensures that the total residue burden, including the more toxic metabolites, is accounted for in monitoring programs.
Compound List:
this compound (also known as Phoratoxon (B113761), PHO)
Phorate
Phorate Sulfoxide
Phorate Sulfone
Phorate Oxon Sulfoxide
Phorate Oxon Sulfone
Future Research Directions and Knowledge Gaps in Phorate Oxon Studies
Elucidation of Unidentified and Minor Biotransformation Pathways
The biotransformation of phorate (B1677698) is known to proceed through oxidation to its more toxic metabolites, including phorate-oxon, phorate sulfoxide (B87167), phorate sulfone, phoratoxon (B113761) sulfoxide, and phoratoxon sulfone. asianpubs.orgkoreascience.kr These conversions are primarily mediated by cytochrome P450 (CYP) enzymes in organisms. jru-b.com However, the complete metabolic picture is far from clear, presenting a critical area for future investigation.
A significant knowledge gap exists in the identification of all metabolites formed under various environmental conditions. For instance, studies have reported the presence of unidentified metabolites when phorate is hydrolyzed in flooded soils. nih.gov The chemical structures and toxicological profiles of these unknown compounds are yet to be determined. Furthermore, while major pathways are recognized, the minor biotransformation pathways of this compound and its related metabolites are not fully characterized. Research has indicated the potential for alternative metabolic routes, such as those mediated by flavin-containing monooxygenases (FMOs), which may produce a different range of metabolites than CYPs. jru-b.comscitepress.org A novel degradation pathway for the intermediate O,O-diethyl thiophosphate has also been identified, suggesting that our understanding of the downstream metabolic cascade is incomplete. koreascience.kr
Advanced Mechanistic Toxicology Research at the Molecular and Cellular Levels (non-human models)
The principal mechanism of this compound's acute toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis. nih.gov However, accumulating evidence suggests that the toxicological effects of phorate and its oxon metabolite extend beyond AChE inhibition, involving a range of other molecular and cellular targets. These non-cholinergic mechanisms represent a major knowledge gap and a frontier for advanced toxicological research.
Studies using non-human models have indicated that phorate can induce significant oxidative stress, characterized by the generation of reactive oxygen species (ROS), lipid peroxidation, and reduced activity of antioxidative enzymes. asianpubs.orgscirp.org This oxidative stress can lead to cellular damage, including significant DNA damage, as observed through comet assays in bone marrow cells of rats. asianpubs.orgscirp.org Consequent to this cellular stress, pathways leading to programmed cell death (apoptosis) are activated, evidenced by the up-regulation of key genes like p53 and caspases 3 and 9. asianpubs.orgscirp.org
Furthermore, there is evidence that oxon metabolites of organophosphates can directly interfere with neurodevelopmental processes, independent of their effects on AChE. researchgate.net These effects may include disruption of neuronal proliferation and differentiation, potentially through interference with the morphogenic, non-enzymatic functions of AChE or by binding to other critical cellular components like cytoskeletal proteins. researchgate.net
Future research should aim to:
Identify the specific molecular initiating events and downstream signaling pathways involved in this compound-induced oxidative stress and apoptosis.
Investigate the direct, non-cholinergic interactions of this compound with other neuronal proteins and receptors that are critical for brain development and function.
Utilize advanced in vitro models, such as organoid cultures, and systems biology approaches to map the comprehensive toxicological footprint of this compound at the cellular level.
Understanding these advanced mechanisms is critical for developing a more complete picture of the potential for long-term and developmental neurotoxicity associated with this compound exposure.
Development of Innovative and Sustainable Remediation Technologies
The persistence of phorate and its toxic metabolites, including this compound, in soil and water necessitates the development of effective and environmentally sound remediation strategies. jru-b.com While traditional physicochemical methods can be costly and may generate toxic byproducts, innovative and sustainable technologies are emerging as promising alternatives. jru-b.com
Bioremediation stands out as a cost-effective and eco-friendly approach. Research has identified several bacterial species, such as Pseudomonas, Bacillus, and Brevibacterium, that are capable of degrading phorate. nih.govscirp.org Microbial consortia, often isolated from contaminated sites, have shown high efficacy, with some studies reporting over 97% removal of phorate from soil. nih.govscirp.org The key knowledge gap in this area is the optimization of these microbial systems specifically for the degradation of the more persistent and toxic oxon and sulfone metabolites. Future work should focus on identifying the specific enzymes and metabolic pathways involved in the breakdown of this compound and enhancing the efficiency of these processes through genetic engineering or biostimulation.
Nanotechnology offers another innovative avenue for remediation. The use of semiconductor nanoparticles, such as zinc oxide (ZnO), has demonstrated excellent photocatalytic activity in degrading phorate under solar light. researchgate.net Similarly, zero-valent iron (ZVI) nanoparticles have been shown to be effective in the chemical reduction and degradation of related organophosphates like paraoxon. nih.gov Research is needed to scale up these technologies, assess their long-term stability and efficiency in complex environmental matrices, and evaluate any potential ecotoxicological risks associated with the nanoparticles themselves.
Advanced Oxidation Processes (AOPs) , which generate highly reactive hydroxyl radicals, are potent methods for destroying a wide range of organic pollutants, including organophosphates. koreascience.krfrontiersin.org Techniques such as ozonation, Fenton processes, and UV/H₂O₂ systems can achieve high degradation efficiencies. umich.edu The primary challenge is to adapt and optimize these technologies for the specific chemical properties of this compound and to ensure they are economically viable and sustainable for large-scale application.
Future research should prioritize integrated remediation approaches, combining biological and chemical methods to achieve complete mineralization of this compound and its byproducts into non-toxic compounds. nih.gov
Refinement of Environmental Monitoring and Predictive Modeling Tools for this compound
Accurate and sensitive monitoring is fundamental to assessing the environmental contamination levels and risks associated with this compound. Current analytical methods for detecting phorate and its metabolites, including this compound, phorate sulfoxide, and phorate sulfone, primarily rely on chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). scitepress.orgresearchgate.net These methods offer high sensitivity and specificity, with limits of detection in the sub-parts-per-billion range. researchgate.net
However, a significant challenge in monitoring is the rapid metabolism of the parent phorate compound in the environment and in biological systems. nih.gov This means that monitoring programs must target the more persistent and toxic degradation products like this compound and phorate sulfone to accurately assess risk. koreascience.kr There is a need to develop more streamlined and robust multi-residue methods that can simultaneously quantify the parent compound and its suite of key metabolites in diverse environmental matrices like soil, water, and agricultural products. researchgate.net The development of field-portable biosensors and immunoassays could also provide rapid, cost-effective screening tools to complement traditional laboratory-based methods. researchgate.netmdpi.com
Predictive environmental modeling is another critical area requiring refinement. Existing fate and transport models, such as PELMO and PEARL, are used to estimate pesticide concentrations in soil and water, but their accuracy is often limited by a lack of specific data for transformation products (TPs). frontiersin.org A major knowledge gap is the parameterization of these models for this compound and its other metabolites. This requires more experimental data on their specific adsorption/desorption characteristics, degradation kinetics in different soil types, and mobility. koreascience.krfrontiersin.org
Future research should focus on:
Generating robust experimental data on the environmental fate properties of this compound.
Integrating the complex biotransformation pathways of phorate into fate models to simulate the formation and transport of multiple, interacting metabolites. frontiersin.org
Developing and validating quantitative structure-property relationship (QSPR) models to estimate the necessary parameters for metabolites when experimental data are unavailable. frontiersin.org
Improving the spatial and temporal resolution of models to provide more accurate predictions of peak exposure concentrations in sensitive ecosystems.
By refining both monitoring techniques and predictive models, a more accurate and comprehensive assessment of the environmental risks posed by this compound can be achieved, leading to better-informed regulatory decisions and management practices.
Q & A
Q. How do microplastics influence the bioaccumulation kinetics of this compound in marine benthic organisms?
- Methodological Answer : Experimental designs expose organisms (e.g., clams) to this compound-spiked sediments with/without microplastics (1–5 mm polyethylene). Biomagnification factors (BMFs) are calculated using stable isotope tracers. Tissue extraction via QuEChERS and GC-MS quantifies bioaccumulation. Statistical models (ANCOVA) assess microplastics’ effect on BMFs .
Data Presentation Guidelines
- Tables : Include processed data critical to the research question (e.g., LC50 values, half-lives) in the main text. Raw datasets (e.g., chromatograms) should be archived in supplementary materials .
- Uncertainty Analysis : Report confidence intervals (95% CI) for toxicity endpoints and use Monte Carlo simulations to model parameter variability in degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
